N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Description
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-22-19-15-26(13-11-20(19)25-21-10-3-4-12-27(21)22)23(29)24-14-17-8-5-7-16-6-1-2-9-18(16)17/h1-10,12H,11,13-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNAYOJTRKPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the naphthalen-1-ylmethyl group and the carboxamide functionality. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide exhibit significant anticancer properties. For instance, derivatives of triazatriene structures have shown selective cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
2. Nociceptin Receptor Agonism
The compound's structural analogs have been studied for their interaction with the nociceptin/orphanin FQ receptor (ORL1). Research indicates that modifications in the triazatriene framework can enhance receptor affinity and selectivity, potentially leading to new analgesic therapies that target pain pathways without the side effects associated with traditional opioids .
3. Antimicrobial Properties
Compounds with similar tricyclic structures have also been evaluated for antimicrobial activities. Preliminary results suggest that they can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.
Materials Science Applications
1. Organic Electronics
Due to their unique electronic properties, triazatriene derivatives are being explored in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated systems within these compounds facilitate charge transport and light emission properties essential for efficient device performance.
2. Photonic Devices
The optical characteristics of this compound make it suitable for photonic applications. Its ability to absorb and emit light at specific wavelengths can be harnessed in sensors and imaging technologies.
Case Studies
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound vs. Triazole-Based Derivatives ()
Compounds 6a–6c (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) share a naphthalene moiety and carboxamide group but differ in their core structure. These derivatives utilize a 1,2,3-triazole ring formed via copper-catalyzed 1,3-dipolar cycloaddition . In contrast, the target compound’s triazatricyclo framework introduces greater conformational rigidity and stereochemical complexity. Key distinctions include:
- Core Heterocycles : Triazole (6a–6c) vs. fused triazatricyclo (target).
- Substituent Linkage : Naphthalen-1-yloxy methyl (6a–6c) vs. naphthalen-1-ylmethyl (target).
- Functional Groups : Both feature carboxamides, but the target compound includes a 2-oxo group within the tricyclic system.
Spectral Data : IR and NMR spectra for 6a–6c confirm the presence of –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) groups . The target compound’s tricyclic system would likely exhibit distinct shifts due to ring strain and electron delocalization.
Comparison with Azabicyclo Carboxamides ( and )
Compound 2 : N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5) features a bicyclic azabicyclo[2.2.2]octane core and a partially saturated naphthalene (tetrahydro) carboxamide .
Compound 3 : (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide includes a quinuclidine (azabicyclo[2.2.2]) moiety and tetrahydronaphthalene carboxamide .
Key Differences :
Safety Profile : Compound 3 exhibits acute oral toxicity (H302) and respiratory irritation (H335), suggesting that the target compound’s tricyclic system may require similar hazard evaluations .
Cephalosporin Derivatives ()
While unrelated pharmacologically, cephalosporins like (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid highlight the role of fused bicyclic systems (e.g., azabicyclo[4.2.0]) in bioactive molecules . Unlike these β-lactams, the target compound lacks antibiotic motifs but shares complexity in heterocyclic design.
Biological Activity
N-(naphthalen-1-ylmethyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a naphthalene moiety and multiple functional groups that may influence its biological activity. Its IUPAC name indicates significant structural complexity which may contribute to its interaction with biological systems.
Mechanisms of Biological Activity
Research into the biological activity of this compound suggests several potential mechanisms:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting a potential role in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Enzyme inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells (MCF-7). The study concluded that the compound's mechanism involved mitochondrial dysfunction leading to apoptosis.
Case Study 2: Antimicrobial Effects
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a novel antimicrobial agent.
Case Study 3: Enzyme Inhibition
Research indicated that this compound selectively inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could provide insights into its use as an antimetabolite in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
